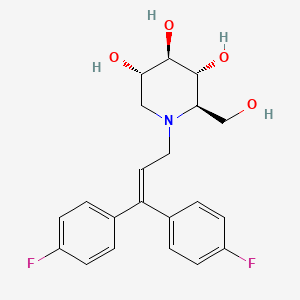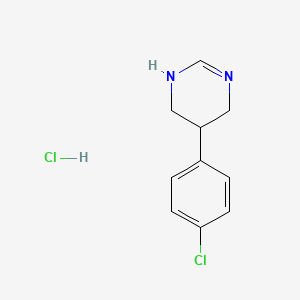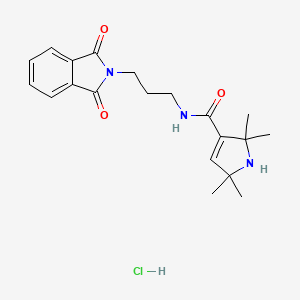
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur, nitrogen, and iodine atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the introduction of sulfur and iodine atoms can be achieved through specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of solvents such as xylene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of semiconductors and organic electronics.
作用機序
The mechanism of action of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Thieno(2,3-b)pyridine-6-carboxylic acid: Similar in structure but with different positioning of the sulfur and nitrogen atoms.
Thieno(3,2-b)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a pyridine ring.
Imidazo(1,2-a)pyridine-6-carboxylic acid: Features an imidazole ring fused to a pyridine ring.
Uniqueness
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- is unique due to the presence of the iodine atom and the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
81975-10-2 |
|---|---|
分子式 |
C10H8INO3S |
分子量 |
349.15 g/mol |
IUPAC名 |
4-ethyl-2-iodo-7-oxothieno[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H8INO3S/c1-2-12-4-5(10(14)15)8(13)9-6(12)3-7(11)16-9/h3-4H,2H2,1H3,(H,14,15) |
InChIキー |
BHPPZVBYZPMYOK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1C=C(S2)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


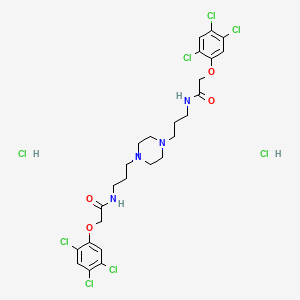
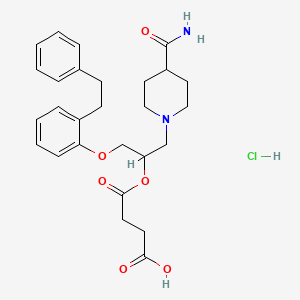


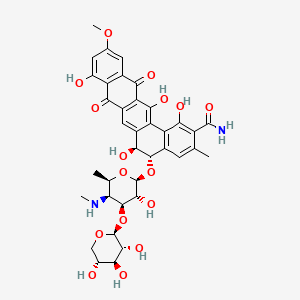




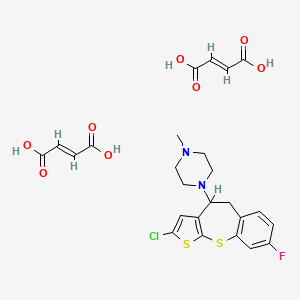
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
